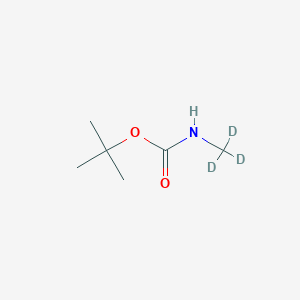

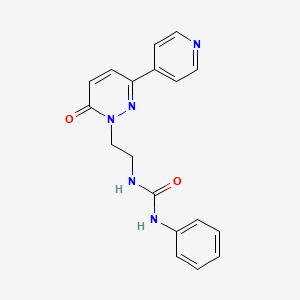

![molecular formula C13H12ClF3N6O2S B3001809 N-[{2-[3-氯-5-(三氟甲基)-2-吡啶基]肼基}(肼基)亚甲基]苯磺酰胺 CAS No. 338420-81-8](/img/structure/B3001809.png)

N-[{2-[3-氯-5-(三氟甲基)-2-吡啶基]肼基}(肼基)亚甲基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

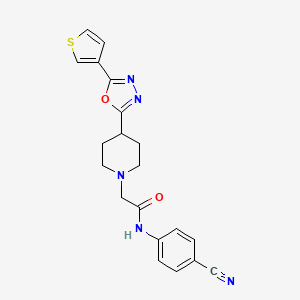

The compound "N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(hydrazino)methylene]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its role in medicinal chemistry, particularly as carbonic anhydrase inhibitors. Benzenesulfonamides have been extensively studied due to their potential therapeutic applications, including in the treatment of glaucoma, epilepsy, and as diuretics .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or hydrazines in the presence of a base. For example, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved by reacting benzene sulfonyl chloride with 3-aminopyridine, yielding the product in high purity . Similarly, chlorinated pyrrolidinone-bearing benzenesulfonamides were synthesized from 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating the versatility of benzenesulfonamide chemistry .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, for instance, shows π-π interactions and hydrogen bonding, contributing to its three-dimensional network . The introduction of chloro and trifluoromethyl groups, as in the compound of interest, is expected to influence the molecular conformation and intermolecular interactions, potentially enhancing binding affinity to target enzymes .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including those that modify the sulfonamide group or the aromatic ring. The presence of substituents such as chloro and trifluoromethyl groups can affect the reactivity of the compound, making it a suitable candidate for further functionalization or as a ligand for metal coordination . The reactivity of these compounds is crucial for their potential as inhibitors of carbonic anhydrases, where modifications can lead to increased selectivity and potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. Substituents on the benzene ring can affect the compound's solubility, stability, and binding affinity to target enzymes. For example, the introduction of chloro and trifluoromethyl groups can increase the hydrophobic character of the compound, which may enhance its interaction with hydrophobic pockets of enzymes . The antimicrobial activity of these compounds also suggests their potential for diverse biological applications .

科学研究应用

抗癌和抗 HIV 特性

Brzozowski (1998) 的一项研究调查了一系列苯磺酰胺,包括与指定化学品类似的化合物,这些化合物表现出中等到高的抗 HIV 和抗癌活性 (Brzozowski,1998).

晶体结构和潜在治疗应用

Purandara 等人 (2021) 检查了 N-酰基腙异构体的晶体结构,提供了可用于开发具有优化特性的治疗剂的见解 (Purandara、Foro 和 Gowda,2021).

抑制酶

Balandis 等人 (2020) 的一篇论文描述了含氯吡咯烷酮的苯磺酰胺的合成及其抑制人类碳酸酐酶的能力,这与癌症治疗有关 (Balandis 等人,2020).

神经肽 Y Y5 受体拮抗剂

Galiano 等人 (2005) 的研究重点是作为人神经肽 Y Y5 受体拮抗剂的吡啶酰肼衍生物,这对于肥胖治疗很重要 (Galiano 等人,2005).

合成和表征用于生物应用

Kausar 等人 (2019) 合成了苯磺酰胺的新型席夫碱,并评估了它们的酶抑制潜力和抗氧化特性,突出了它们的生物潜力 (Kausar 等人,2019).

抑制肿瘤相关的碳酸酐酶同工酶

Garaj 等人 (2005) 的一项研究涉及包含 1,3,5-三嗪部分的芳香苯磺酰胺,作为与肿瘤治疗相关的碳酸酐酶同工酶的抑制剂 (Garaj 等人,2005).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-amino-2-(benzenesulfonyl)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClF3N6O2S/c14-10-6-8(13(15,16)17)7-19-11(10)21-22-12(20-18)23-26(24,25)9-4-2-1-3-5-9/h1-7H,18H2,(H,19,21)(H2,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDNWHJDHXFAOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=C(NN)NNC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/N=C(\NN)/NNC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClF3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

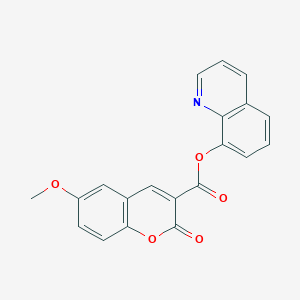

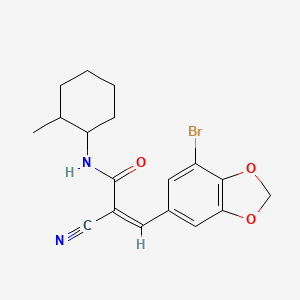

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3001728.png)

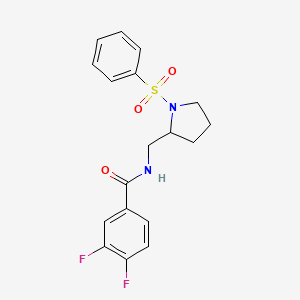

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B3001733.png)

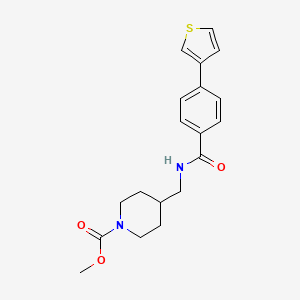

![(E)-3-(3-(furan-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3001741.png)

![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B3001745.png)